molecular formula C10H15NO B564819 rac 4-(3-Aminobutyl)phenol-d6 CAS No. 1189890-45-6

rac 4-(3-Aminobutyl)phenol-d6

Cat. No.: B564819
CAS No.: 1189890-45-6
M. Wt: 171.273
InChI Key: WNTVTQIJPAFZEL-ODMYFNJSSA-N
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Scientific Research Applications

rac 4-(3-Aminobutyl)phenol-d6 has a wide range of applications in scientific research:

Future Directions

The future directions of “rac 4-(3-Aminobutyl)phenol-d6” could involve its use in further proteomics research, given its role as a biochemical . It could also be used in studies related to its parent compound, Labetalol .

Chemical Reactions Analysis

rac 4-(3-Aminobutyl)phenol-d6 undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of rac 4-(3-Aminobutyl)phenol-d6 involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that can be used to calibrate and quantify other compounds in a mixture. This calibration is crucial for accurate structural determination and quantitative analysis .

Comparison with Similar Compounds

rac 4-(3-Aminobutyl)phenol-d6 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic tracing, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-(3-amino-2,2,3,4,4,4-hexadeuteriobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i1D3,2D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTVTQIJPAFZEL-ODMYFNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675563
Record name 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189890-45-6
Record name 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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